N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-3-26(22,23)13-7-5-4-6-10(13)16(21)20-17-19-14-12(24-2)9-8-11(18)15(14)25-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESHWVHDAPVWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These substituents can be introduced through electrophilic aromatic substitution reactions.
Formation of the benzamide moiety: This involves the reaction of an amine with a benzoyl chloride derivative.
Introduction of the ethylsulfonyl group: This can be done through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
Case Study : A study evaluated several thiazole derivatives for their antimicrobial efficacy using minimum inhibitory concentration (MIC) assays. Compounds with similar structures to this compound displayed notable activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly in targeting specific cancer cell lines. Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets, inhibiting tumor growth.
Case Study : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human breast adenocarcinoma cells (MCF7). The evaluation was conducted using the Sulforhodamine B assay, which measures cell viability post-treatment .
Potential Therapeutic Applications
Given its biological activities, this compound holds potential for development in the following therapeutic areas:
- Antimicrobial Agents : Targeting resistant bacterial strains and fungal infections.
- Anticancer Drugs : Developing targeted therapies for specific types of cancer, particularly those resistant to conventional treatments.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups, as well as the ethylsulfonyl moiety, contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzo[d]thiazole Core
The benzo[d]thiazole ring is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
- Chlorine or methoxy groups on the benzamide (e.g., 1.2d, 1.2e, 3q) reduce melting points compared to sulfonyl-containing derivatives, suggesting weaker intermolecular interactions .
Role of Sulfonyl Substituents
Sulfonyl groups are critical for bioactivity and solubility. Comparisons include:
Key Observations :
Key Observations :
- Bulky substituents (e.g., piperidinylsulfonyl in 2D216) enhance activity in NF-κB pathways, while smaller groups (ethylsulfonyl in the target) may favor ZAC channel interactions .
- Methoxy and chloro substituents on the benzo[d]thiazole core are novel; prior studies show that substitutions on the thiazole ring (e.g., nitro, tert-butyl) modulate ZAC activity .
Physicochemical Properties
Comparative spectral and physical
Key Observations :
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and receptor modulation. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Chemical Name : this compound
- Molecular Formula : C16H18ClN3O3S
- Molecular Weight : 365.85 g/mol
- CAS Number : Not specified in the sources.
Synthesis and Structural Analysis
The synthesis of this compound involves the reaction of 7-chloro-4-methoxybenzo[d]thiazole with an ethylsulfonyl group. The compound's structure has been confirmed through various spectroscopic techniques including IR, NMR, and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, such as:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | MCF-7 | 6.502 |
| 4q | PC3 | 11.751 |
| Doxorubicin | MCF-7 | 6.774 |
| Doxorubicin | PC3 | 7.7316 |
In vitro studies indicated that derivatives similar to this compound exhibited promising anticancer activity, particularly through inhibition of the VEGFR-II signaling pathway, which is crucial in tumor angiogenesis and growth .
Receptor Modulation
This compound also exhibits potential as a positive allosteric modulator for certain receptors. In related studies, compounds with similar structures have demonstrated efficacy at the M4 muscarinic receptor with an EC50 value of approximately 1.3 μM, indicating a significant modulatory effect on neurotransmitter systems .
Case Studies
- Cytotoxic Evaluation : A study on structural analogs revealed that modifications on the benzo[d]thiazole moiety could enhance cytotoxic effects against breast and prostate cancer cell lines. The most active derivatives were further evaluated for their mechanisms of action involving apoptosis induction and cell cycle arrest.
- Receptor Interaction Studies : Molecular docking simulations suggested that this compound binds effectively to target receptors, potentially altering receptor conformation and enhancing ligand affinity.
Q & A
Q. What are the common synthetic routes for preparing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide and structurally related benzothiazole derivatives?
The synthesis typically involves coupling a functionalized benzothiazole amine with a substituted benzoyl chloride or sulfonyl derivative. For example:
- Step 1 : React 2-aminobenzothiazole derivatives (e.g., 7-chloro-4-methoxybenzo[d]thiazol-2-amine) with activated carbonyl reagents like benzoyl chlorides or sulfonyl chlorides.
- Step 2 : Use solvents such as pyridine or methanol under reflux, with catalysts like POCl₃ for cyclization (e.g., ).
- Characterization : Confirm purity via TLC, followed by IR (amide C=O stretch ~1650–1700 cm⁻¹), ¹H/¹³C NMR (amide proton δ ~10–12 ppm), and HRMS (ESI) for molecular ion validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O).
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy group δ ~3.8–4.0 ppm; aromatic protons in benzothiazole δ ~7.0–8.5 ppm). ¹³C NMR distinguishes carbonyl carbons (amide C=O δ ~165–170 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z within ±5 ppm error) .
Q. How are preliminary biological activities (e.g., anticancer, anti-inflammatory) assessed for this compound?
- In vitro assays : Use cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values.
- Enzyme inhibition : Target enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory activity via ELISA or fluorometric assays.
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls to validate specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Rhodium catalysts enable C-H amidation for regioselective functionalization (e.g., ).
- Temperature control : Heating at 80–100°C promotes cyclization, while lower temps (~25°C) reduce side reactions like hydrolysis of sulfonyl groups .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Dose-response validation : Repeat assays with triplicate measurements and standardized cell viability protocols (e.g., MTT assay).
- Metabolic interference : Test for off-target effects using kinase profiling panels or proteomics.
- Structural analogs : Compare activity of derivatives (e.g., replacing ethylsulfonyl with trifluoromethyl) to identify critical pharmacophores .
Q. How do computational methods (e.g., molecular docking, MD simulations) predict binding modes to biological targets?
- Docking software (AutoDock Vina, Glide) : Simulate interactions with proteins (e.g., COX-2 or PFOR enzyme). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the amide or sulfonyl groups.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding .
Q. What crystallographic insights explain the stability of this compound’s solid-state structure?
Single-crystal X-ray diffraction reveals:
Q. How do reactive functional groups (e.g., ethylsulfonyl, chloro) influence metabolic stability?
- In vitro microsomal assays : Human liver microsomes (HLMs) quantify oxidative degradation (t₁/₂). Ethylsulfonyl groups resist CYP450-mediated oxidation better than methylsulfonyl.
- Metabolite profiling : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the methoxy group) .
Methodological Challenges & Solutions
Q. Handling hygroscopic intermediates during synthesis
- Solution : Use anhydrous solvents (e.g., distilled pyridine) and Schlenk-line techniques under inert gas (N₂/Ar).
Q. Resolving overlapping NMR signals in aromatic regions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
